trans,cis-Sorbic acid, potassium salt

Description

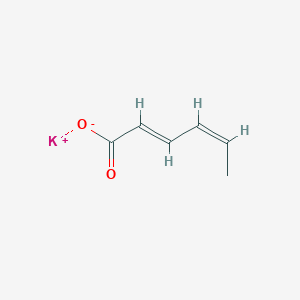

1.1 Identity and Synthesis trans,cis-Sorbic acid, potassium salt (commonly termed potassium sorbate; CAS #24634-61-5 / 590-00-1) is the potassium salt of sorbic acid, an unsaturated fatty acid with the chemical formula C₆H₇O₂K. It is synthesized by reacting sorbic acid with equimolar potassium hydroxide in aqueous ethanol, yielding a water-soluble, white crystalline solid .

Properties

Molecular Formula |

C6H7KO2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

potassium;(2E,4Z)-hexa-2,4-dienoate |

InChI |

InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1/b3-2-,5-4+; |

InChI Key |

CHHHXKFHOYLYRE-XSOJFRPOSA-M |

Isomeric SMILES |

C/C=C\C=C\C(=O)[O-].[K+] |

Canonical SMILES |

CC=CC=CC(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Sorbic Acid Isomers

Sorbic acid exists in several geometric isomers, with the trans,cis- and trans,trans- forms being the most relevant for potassium sorbate production. The preparation of trans,cis-sorbic acid involves isomerization and purification steps to achieve high purity.

Isomerization of Methyl Hexadienoate Esters

One industrially significant method starts from methyl hexadienoate esters, which exist as mixtures of cis and trans isomers. The process involves:

- Dissolving methyl hexadienoate in methanol (0.5 to 1 part methanol per part ester).

- Adding solid sodium hydroxide (0.5 to 3% by weight relative to the ester).

- Agitating the mixture at 20–40 °C for 60–120 minutes to promote isomerization, converting cis isomers to the desired trans,cis- and trans,trans- isomers.

- Further saponification with stoichiometric sodium hydroxide at 60–80 °C for 60–120 minutes to hydrolyze the ester into sorbic acid.

This method yields sorbic acid with purity higher than 99%, suitable for further conversion to potassium salts.

Neutralization to Form Potassium Sorbate

Once sorbic acid is obtained, it is neutralized with potassium hydroxide or potassium carbonate to produce potassium sorbate.

- Sorbic acid is suspended in water.

- Neutralization is carried out with a potassium hydroxide solution to a pH around 8.4.

- Activated carbon (0.1 to 1% by weight) may be added to remove impurities.

- The mixture is filtered to remove carbon and other solids.

- Methanol and water are evaporated, and the product is dried to yield potassium sorbate with high purity and yield (~97%).

Catalytic Methods Using Composite Catalysts

An advanced preparation method involves the use of a titania-silica-hexanolactam composite catalyst to improve yield and purity in the synthesis of potassium sorbate.

- The catalyst is prepared by hydrolyzing butyl (tetra) titanate and tetraethoxy silane in acidic conditions to form TiO2 and SiO2 sols.

- These sols are combined and treated with aqueous ethanolic solutions and hexanolactam to form the composite catalyst.

- The catalyst facilitates the reaction of crude 2,4-sorbic acid with potassium hydroxide or potassium carbonate at 60–90 °C for 3–6 hours.

- The process achieves over 99% yield of potassium sorbate.

- After reaction, the catalyst is filtered and can be reused mechanically after reactivation.

- Unreacted materials are recovered by distillation and washing steps to maximize efficiency.

Photochemical Isomerization and Purification

Research has also explored photochemical methods to induce isomerization of sorbic acid and its potassium salt to control the isomeric composition.

- UV irradiation can convert trans,trans-sorbic acid and potassium sorbate into mixtures containing all four isomers.

- This method allows for the study and separation of individual isomers, which is important for applications requiring specific isomeric forms.

- Such photochemical treatments are mainly analytical but may inform industrial purification strategies.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Conditions | Yield / Purity | Notes |

|---|---|---|---|---|---|

| Isomerization & Saponification | Methyl hexadienoate esters | Methanol dissolution, NaOH addition, heating | 20–40 °C (isomerization), 60–80 °C (saponification) | ~97% yield, >99% purity | Industrially established process |

| Neutralization | Sorbic acid | Neutralization with KOH, activated carbon treatment | pH 8.4, filtration, drying | High purity potassium sorbate | Standard method for salt formation |

| Composite Catalyst Method | Crude 2,4-sorbic acid | Reaction with KOH/K2CO3 using TiO2-SiO2-hexanolactam catalyst | 60–90 °C, 3–6 hours | >99% yield | Catalyst reusable, high efficiency |

| Photochemical Isomerization | trans,trans-sorbic acid or potassium sorbate | UV irradiation | Room temperature, 120 min | Mixture of isomers | Mainly for analytical and purification |

Additional Research Findings

- Potassium sorbate is favored for its better water solubility compared to sorbic acid.

- The conjugated double bond structure in sorbic acid and potassium sorbate is sensitive to oxidation, which can darken the product.

- The preparation methods aim to maintain the integrity of the conjugated system to preserve preservative efficacy.

- New catalytic strategies are being researched to bypass intermediate sorbic acid isolation, directly converting triacetic acid lactone to potassium sorbate, potentially improving sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: trans,cis-Sorbic acid, potassium salt undergoes various chemical reactions, including:

Oxidation: The double bonds in the compound are susceptible to oxidation, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.

Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Products include epoxides and diols.

Reduction: Products include alkanes and alcohols.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

trans,cis-Sorbic acid, potassium salt has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in the production of reactive oxygen species.

Biology: Studied for its effects on microbial growth and metabolism.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Utilized in the preservation of food products due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of trans,cis-Sorbic acid, potassium salt involves its ability to disrupt microbial cell membranes, leading to cell death. The compound targets the cell membrane’s integrity, causing leakage of cellular contents and ultimately inhibiting microbial growth . Additionally, the compound’s double bonds are prone to oxidation, leading to the formation of reactive oxygen species that further contribute to its antimicrobial activity .

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: Highly soluble in water (58.2 g/100 mL at 20°C) and ethanol .

- Stability: Stable under normal storage conditions but degrades at high temperatures (>150°C) .

- pH Sensitivity : Effective in acidic environments (pH < 6.5), with antimicrobial activity enhanced by acidulants like citric acid .

1.3 Applications

Widely used as a preservative in food (E 202), cosmetics, and pharmaceuticals due to its broad-spectrum inhibition of molds, yeasts, and bacteria .

Comparison with Similar Compounds

Sorbic Acid Salts

| Property | Potassium Sorbate | Sodium Sorbate (E 201) | Calcium Sorbate (E 203) |

|---|---|---|---|

| Solubility (Water) | 58.2 g/100 mL | 62.5 g/100 mL | 3.4 g/100 mL |

| pH Efficacy | Optimal at pH < 6.5 | Similar to potassium salt | Less effective in acidic pH |

| Applications | Beverages, baked goods | Low-sodium products | Calcium-fortified foods |

| Safety Profile | GreenScreen Benchmark 3 | Limited data | Limited data |

| Regulatory Status | Approved in EU, US, FAO/WHO | Approved globally | Restricted use cases |

Key Differences :

- Solubility : Sodium sorbate has slightly higher water solubility than potassium sorbate, while calcium sorbate is poorly soluble, limiting its use in liquid formulations .

- Cation Compatibility : Potassium sorbate is preferred in low-sodium diets, whereas calcium sorbate may interfere with calcium-sensitive products .

Benzoic Acid and Its Salts

| Property | Potassium Sorbate | Sodium Benzoate (E 211) |

|---|---|---|

| Antimicrobial Spectrum | Effective against fungi | Broad-spectrum (bacteria) |

| pH Range | pH 3–6.5 | pH 2.5–4.5 |

| Metabolism | Metabolized to CO₂ and H₂O | Forms benzene under acidic conditions |

| Toxicity | Low acute toxicity (LD₅₀ > 5 g/kg) | Potential benzene formation |

| Interference | Produces trans,trans-muconic acid (urinary biomarker interference) | No significant interference |

Key Differences :

Structural Analogs

- Homoaconitate Salts : Trans-homoaconitate methyl esters () differ in structure (tricarboxylate backbone) and function (enzyme inhibition vs. antimicrobial activity).

Q & A

Q. What advanced techniques are suitable for studying its thermal decomposition kinetics?

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–800°C at 10°C/min) to identify decomposition stages.

- DSC : Analyze endothermic/exothermic transitions. Pair with evolved gas analysis (EGA-MS) to characterize volatile byproducts (e.g., CO₂, H₂O) .

Q. How can experimental designs address reproducibility challenges in quantifying potassium content across different matrices?

- Matrix-matched calibration : Prepare standards in the same solvent/buffer as test samples to minimize matrix effects.

- Cross-validation : Compare results from flame photometry, ICP-OES, and gravimetric methods (e.g., perchlorate precipitation) .

Q. What strategies mitigate data gaps in long-term environmental impact assessments?

- Fate and transport modeling : Use software like EPI Suite to predict biodegradation pathways and bioaccumulation factors.

- Microcosm studies : Simulate soil/aquatic systems with radiolabeled (¹⁴C) sorbate to track degradation products .

Q. How does the cis-trans isomerism of sorbic acid influence its potassium salt’s chemical behavior?

- The trans,cis configuration affects:

Q. What interdisciplinary approaches enhance research on its dual role as a preservative and potential therapeutic agent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.